Methadone hydrobromide
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Overview
Description
Methadone hydrobromide is a synthetic opioid analgesic used primarily for the management of severe pain and for the treatment of opioid dependence. It is a salt form of methadone, which is known for its long duration of action and unique pharmacological profile. This compound works by mimicking the effects of endogenous opioids in the body, providing pain relief and reducing withdrawal symptoms in individuals with opioid addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methadone hydrobromide is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of diphenylacetonitrile with dimethylamino-2-chloropropane in the presence of a base to form methadone. This is followed by the addition of hydrobromic acid to produce this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product through recrystallization from a mixture of methanol and ether to obtain high-purity this compound crystals .
Chemical Reactions Analysis
Types of Reactions: Methadone hydrobromide undergoes various chemical reactions, including:
Oxidation: Methadone can be oxidized to form methadone N-oxide.
Reduction: Reduction reactions can convert methadone to its corresponding alcohol.
Substitution: Methadone can undergo substitution reactions, such as the replacement of the bromide ion with other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Methadone N-oxide.
Reduction: Methadone alcohol.
Substitution: Various substituted methadone derivatives
Scientific Research Applications
Methadone hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on opioid receptors and neurotransmitter systems.
Medicine: Extensively researched for its use in pain management and opioid addiction treatment.
Industry: Utilized in the production of pharmaceutical formulations for pain relief and addiction therapy .
Mechanism of Action
Methadone hydrobromide exerts its effects primarily through agonism at the µ-opioid receptor. It also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and inhibits the reuptake of serotonin and norepinephrine. These actions contribute to its analgesic properties and its ability to reduce opioid withdrawal symptoms. The molecular targets include the µ-opioid receptor, NMDA receptor, and monoamine transporters .
Comparison with Similar Compounds
Methadone hydrobromide is compared with other opioid analgesics such as:
Morphine: Methadone has a longer duration of action and a different receptor binding profile.
Hydrocodone: Methadone is more potent and has a longer half-life.
Buprenorphine: Methadone is a full agonist at the µ-opioid receptor, while buprenorphine is a partial agonist .
Uniqueness: this compound’s unique combination of µ-opioid receptor agonism, NMDA receptor antagonism, and monoamine reuptake inhibition sets it apart from other opioids, making it particularly effective for managing severe pain and opioid dependence .
Properties
CAS No. |
23142-53-2 |
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Molecular Formula |
C21H28BrNO |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide |
InChI |
InChI=1S/C21H27NO.BrH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H |
InChI Key |
FSICAXDYXLRLRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |
Origin of Product |
United States |
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